Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 2-chloromethylpyridine with piperidine under basic conditions to form the pyridin-2-ylthio-methylpiperidine intermediate. This intermediate is then reacted with methyl 2-bromobenzoate in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The piperidine and pyridine rings allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxamides and piperidine-1-carboxylates.
Pyridine Derivatives: Compounds such as 2-pyridylmethylamines and 2-pyridylmethylthioethers.
Uniqueness
Methyl 2-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzoate is unique due to its combination of a piperidine ring, a pyridine ring, and a benzoate ester. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-20(24)17-7-3-2-6-16(17)19(23)22-12-9-15(10-13-22)14-26-18-8-4-5-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTOTBSLBCFZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)CSC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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